molecular formula C19H21ClN2O B1297037 1-Benzhydryl-4-(chloroacetyl)piperazine CAS No. 358733-61-6

1-Benzhydryl-4-(chloroacetyl)piperazine

Cat. No. B1297037
CAS RN: 358733-61-6
M. Wt: 328.8 g/mol
InChI Key: LJSDPVAMDBJJSB-UHFFFAOYSA-N
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Description

“1-Benzhydryl-4-(chloroacetyl)piperazine” is a synthetic organic compound and a derivative of piperazine . It has a benzhydryl moiety and a chloroacetyl group. It’s an inactive metabolite of meclizine and chlorcyclizine, and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .


Synthesis Analysis

The synthesis of this compound involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides . Another method involves the reaction of benzhydryl chloride and piperazine in the presence of anhydrous potassium carbonate in N-N dimethylformamide .


Molecular Structure Analysis

The molecular formula of this compound is C19H21ClN2O . The structure reveals that the piperazine ring is in a chair conformation . There is a large discrepancy in the bond angles around the piperazine N atoms .


Chemical Reactions Analysis

This compound has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .


Physical And Chemical Properties Analysis

The average mass of this compound is 328.836 Da and the monoisotopic mass is 328.134247 Da .

Scientific Research Applications

Crystal and Molecular Structure Analysis

A study conducted by Naveen et al. (2009) focused on synthesizing a novel derivative of 1-benzhydryl-piperazine, specifically 1-benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl)-piperazine, and analyzing its crystal and molecular structure using X-ray diffraction. The compound exhibited a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the S atom, indicating its potential for further pharmacological exploration (Naveen et al., 2009).

Anticancer Properties

Ananda Kumar et al. (2007) synthesized and evaluated a series of 1-benzhydryl-sulfonyl-piperazine derivatives for their ability to inhibit MDA-MB-231 human breast cancer cell proliferation. This research highlighted the potential of these compounds as chemotherapeutic agents, with one derivative showing significant inhibitory activity (Ananda Kumar et al., 2007).

Antimicrobial Activity

Vinaya et al. (2009) reported on the synthesis of several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The structure-activity relationship study revealed that the nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences antibacterial activity, with several compounds showing potent antimicrobial activities (Vinaya et al., 2009).

Synthesis and Electrochemical Investigations

Shah et al. (2016) explored the synthesis of sodium4-benzyl piperazine-1-carbodithioate and sodium4-benzhydryl piperazine-1-carbodithioate, investigating their electrochemical properties. This research provides insights into the redox mechanisms of these compounds and evaluates various thermodynamic parameters of their electrode reactions, suggesting potential applications in electrochemical sensors or devices (Shah et al., 2016).

Mechanism of Action

Target of Action

1-Benzhydryl-4-(chloroacetyl)piperazine is a derivative of piperazine, which is known to bind to multiple receptors with high affinity . The piperazine nucleus is a privileged structure, capable of binding to multiple receptors with high affinity . In particular, this compound has been identified as a potent inhibitor of histone deacetylase (HDAC), specifically HDAC6 .

Mode of Action

The interaction of this compound with its target, HDAC6, results in the inhibition of the enzyme’s activity . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDAC6, this compound prevents this deacetylation, leading to a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The action of this compound on HDAC6 affects various biochemical pathways. HDAC6 is involved in several cellular processes, including transcription, cell cycle progression, and developmental events. By inhibiting HDAC6, this compound can affect these processes .

Pharmacokinetics

The compound’s molecular weight (32884 g/mol ) suggests that it may have suitable properties for oral bioavailability.

Result of Action

The inhibition of HDAC6 by this compound can lead to various molecular and cellular effects. For instance, it can affect gene transcription, leading to changes in the expression of genes regulated by acetylation . This can have downstream effects on cellular processes such as cell cycle progression and development .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Biochemical Properties

1-Benzhydryl-4-(chloroacetyl)piperazine plays a significant role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression . The compound has been identified as a potent HDAC inhibitor, with selective inhibition of HDAC6, which is involved in various cellular processes, including cell cycle regulation and apoptosis . Additionally, this compound interacts with other biomolecules such as proteins and enzymes, influencing their activity and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of HDACs leads to increased acetylation of histone proteins, resulting in changes in gene expression that can promote cell differentiation and apoptosis . Furthermore, this compound has demonstrated anti-cancer activity, particularly against breast cancer cells, by inducing cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HDACs, preventing them from deacetylating histone proteins . This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased transcriptional activity . Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-cancer activity and modulation of cellular processes . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity . The compound undergoes biotransformation in the body, leading to the formation of metabolites that can further modulate its effects on cellular processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions influence the compound’s bioavailability and efficacy, as well as its potential for off-target effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles within the cell, where it can exert its effects on target biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to its site of action, ensuring its efficacy and minimizing potential side effects .

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSDPVAMDBJJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326769
Record name NSC614571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

358733-61-6
Record name NSC614571
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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